(2-(Piperidin-4-yl)phenyl)methanamine
Overview
Description
(2-(Piperidin-4-yl)phenyl)methanamine is a chemical compound known for its utility in various scientific and industrial applications. It is a 4-aryl piperidine that serves as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is characterized by its molecular formula C12H20N2 and is often used in the synthesis of bifunctional molecules that can induce the degradation of specific proteins within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Piperidin-4-yl)phenyl)methanamine typically involves the reaction of 4-piperidone with aniline derivatives under reductive amination conditions. The process generally includes the following steps:
Formation of the Intermediate: The initial step involves the condensation of 4-piperidone with aniline to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: (2-(Piperidin-4-yl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: It can be reduced to form secondary amines using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Derivatives with substituted functional groups
Scientific Research Applications
(2-(Piperidin-4-yl)phenyl)methanamine has a wide range of applications in scientific research, including:
Biology: Employed in the study of protein-protein interactions and the development of novel therapeutic agents.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of molecules that can selectively degrade disease-causing proteins.
Mechanism of Action
The mechanism of action of (2-(Piperidin-4-yl)phenyl)methanamine primarily involves its role as a linker in PROTAC® molecules. PROTAC® molecules function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The this compound moiety helps to position the target protein and the E3 ligase in close proximity, facilitating the formation of a ternary complex that promotes protein degradation.
Comparison with Similar Compounds
(4-(Piperidin-4-yl)phenyl)methanamine: Another 4-aryl piperidine used as a semi-flexible linker in PROTAC® development.
(2-(Piperidin-4-yl)phenyl)acetic acid: Utilized in similar applications but with different functional groups that provide distinct chemical properties.
Uniqueness: (2-(Piperidin-4-yl)phenyl)methanamine is unique due to its specific structural configuration, which allows for optimal flexibility and rigidity in PROTAC® molecules. This balance is crucial for the effective formation of ternary complexes and the efficient degradation of target proteins .
Properties
IUPAC Name |
(2-piperidin-4-ylphenyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-4,10,14H,5-9,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZXQAYOIYLMNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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